2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
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Overview
Description
2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a nitrile group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Mechanism of Action
Target of Action
The compound 2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile, also known as Cyclopentylidene-(4-phenyl-thiazol-2-yl)-acetonitrile or Oprea1_399760, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . This suggests that the compound may have a broad range of targets, including enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the compound with its targets, leading to changes in their function.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For example, if the compound targets enzymes involved in oxidative stress response, it could affect the balance of reactive oxygen species (ROS) in cells . This could lead to changes in cell signaling and gene expression, affecting various downstream effects such as cell growth, differentiation, and apoptosis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes This suggests that the compound may have good bioavailability and can be distributed throughout the body
Result of Action
The compound has been found to promote apoptosis in lymphoma cell lines , suggesting that it may have potential as an anticancer agent. It also inhibits histone acetyltransferase functionality and reduces acetylation of histone H3 and H4 . This could lead to changes in gene expression, affecting cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
This compound interacts with histone acetyltransferase (HAT), an enzyme that plays a crucial role in the regulation of gene expression . By inhibiting the functionality of HAT, 2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile can reduce the acetylation of histones H3 and H4 . This interaction alters the chromatin structure, thereby influencing gene expression .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on gene expression. By inhibiting HAT, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote apoptosis in lymphoma cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to HAT and inhibiting its activity . This interaction reduces the acetylation of histones, leading to changes in chromatin structure and gene expression .
Preparation Methods
The synthesis of 2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile typically involves the reaction of cyclopentanone with 4-phenyl-1,3-thiazol-2-yl acetonitrile under specific conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and solvent choice.
Chemical Reactions Analysis
2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, depending on the reagents and conditions used.
Scientific Research Applications
2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be used to study the interactions of thiazole derivatives with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Comparison with Similar Compounds
Similar compounds to 2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Properties
IUPAC Name |
2-cyclopentylidene-2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c17-10-14(12-6-4-5-7-12)16-18-15(11-19-16)13-8-2-1-3-9-13/h1-3,8-9,11H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZSYSXOFKILBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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